Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate

Übersicht

Beschreibung

Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate is a useful research compound. Its molecular formula is C8H16BNO3 and its molecular weight is 185.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Diethanolamine-(3R)-(+)-tetrahydrofuranylboronate is a compound that has garnered attention for its potential biological activity, particularly in the context of its interactions with biological systems and implications for health. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of this compound

Diethanolamine (DEA) is widely used in various industrial applications, including cosmetics and pharmaceuticals. The incorporation of the tetrahydrofuranylboronate moiety enhances its chemical properties, potentially influencing its biological interactions. Understanding the biological activity of this compound is crucial for assessing its safety and efficacy in various applications.

The biological activity of diethanolamine compounds, including this compound, can be attributed to several mechanisms:

- Choline Metabolism Disruption : Studies have indicated that DEA can induce liver tumors in mice through a non-genotoxic mechanism involving choline deficiency. This effect arises from DEA's ability to decrease hepatic choline metabolites and S-adenosylmethionine levels, leading to impaired phosphatidylcholine synthesis .

- Genotoxicity : Although short-term genotoxicity tests have yielded negative results for DEA, the compound's influence on cellular processes can lead to transformation in certain cell types, such as Syrian hamster embryo cells .

- Species-Specific Responses : The carcinogenic potential of DEA appears to vary significantly across species. While it induces tumors in mice, it does not exhibit similar effects in rats, suggesting that human risk assessments should consider these interspecies differences .

Case Studies

Several case studies have explored the effects of diethanolamine compounds in biological systems:

- Liver Tumor Induction in Mice : A pivotal study by the National Toxicology Program (NTP) demonstrated that lifetime dermal exposure to DEA resulted in increased liver tumors in mice but not in rats. This discrepancy highlights the importance of species-specific responses to DEA exposure .

- Effects on Hepatic Function : Research has shown that DEA disrupts choline homeostasis in mice, leading to significant alterations in liver function markers. Such findings emphasize the need for careful evaluation of DEA's impact on human health, particularly concerning long-term exposure .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its parent compound diethanolamine:

Research Findings

Recent research has highlighted several critical aspects of this compound's biological activity:

- Non-Genotoxic Carcinogenicity : The mechanism by which DEA induces tumors is primarily non-genotoxic, focusing on metabolic disruption rather than direct DNA damage .

- Potential Therapeutic Applications : While concerns about toxicity exist, some studies suggest that derivatives of DEA may possess beneficial properties when used at controlled dosages, particularly in pharmaceutical formulations where modulation of choline metabolism could be advantageous .

- Environmental and Health Implications : Given its widespread use, understanding the environmental persistence and potential health impacts of diethanolamine compounds is essential for regulatory assessments and public health policies.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Diethanolamine and its derivatives are utilized in pharmaceutical formulations primarily as buffering agents. They play crucial roles in:

- Emulsion Stabilization : Used in formulations containing fatty acids to enhance stability and prevent phase separation.

- pH Adjustment : Acts as a pH adjuster in various drug formulations, ensuring optimal conditions for drug efficacy.

Case Study : A study demonstrated the effectiveness of diethanolamine derivatives in enhancing the solubility of poorly soluble drugs, thus improving bioavailability in oral formulations .

Agricultural Applications

In agriculture, diethanolamine compounds are employed as:

- Dispersants : Used in pesticide formulations to improve the distribution of active ingredients.

- Emulsifiers : Enhance the stability of emulsions in herbicides and fungicides.

Data Table 1: Applications in Agriculture

| Application Type | Specific Use | Benefits |

|---|---|---|

| Dispersants | Pesticide formulations | Improved active ingredient distribution |

| Emulsifiers | Herbicides and fungicides | Enhanced emulsion stability |

Industrial Applications

Diethanolamine derivatives are important in various industrial processes:

- Corrosion Inhibition : Widely used in metal-cutting fluids and lubricants to prevent corrosion.

- Gas Treatment : Functions as an absorbent for acid gases like hydrogen sulfide and carbon dioxide, particularly in natural gas processing.

Case Study : In oil refineries, diethanolamine solutions have been shown to effectively remove hydrogen sulfide from sour gas at lower energy costs compared to other amines .

Synthesis Methodology

The synthesis involves:

- Reacting diethanolamine with tetrahydrofuran derivatives.

- Introducing boron reagents to form the desired boronate ester.

Data Table 2: Synthesis Overview

| Step | Reagents Used | Conditions |

|---|---|---|

| Reaction with THF | Diethanolamine + THF derivative | Room temperature |

| Boronation | Boron reagent | Controlled atmosphere |

Eigenschaften

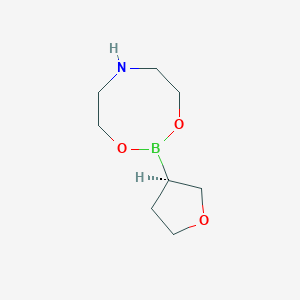

IUPAC Name |

2-[(3R)-oxolan-3-yl]-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BNO3/c1-4-11-7-8(1)9-12-5-2-10-3-6-13-9/h8,10H,1-7H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXQCXCVLUDHED-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCNCCO1)C2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OCCNCCO1)[C@@H]2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100858-40-0 | |

| Record name | (3R)-(+)-Tetrahydrofuranylboronic acid diethanolamine ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.